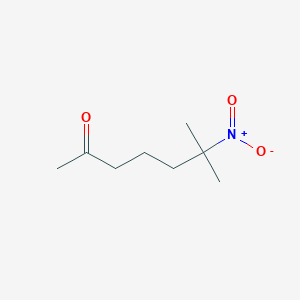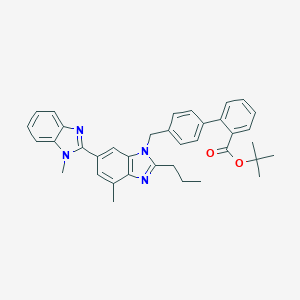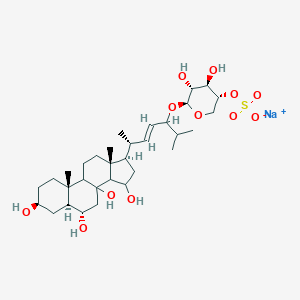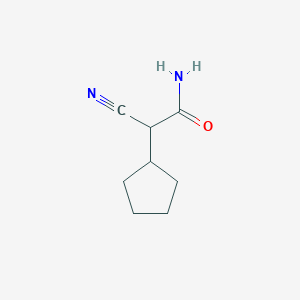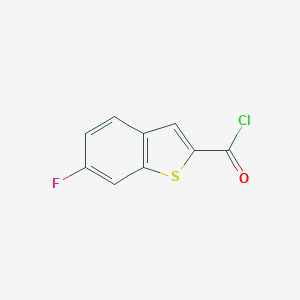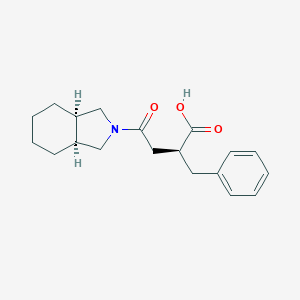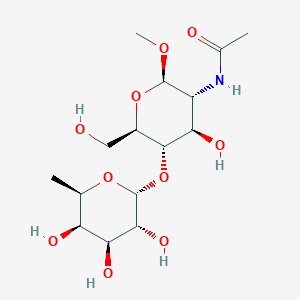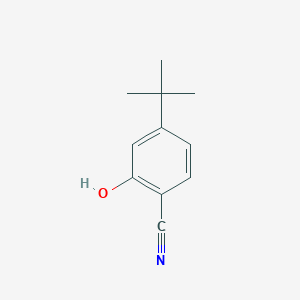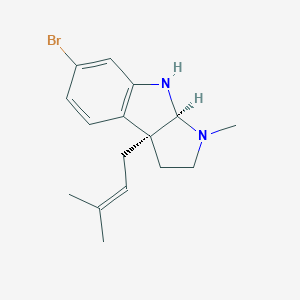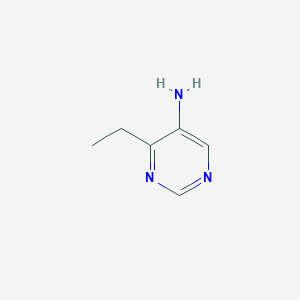
4-Etilpirimidin-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylpyrimidin-5-amine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
4-Ethylpyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Medicine: Pyrimidine derivatives, including 4-Ethylpyrimidin-5-amine, are investigated for their potential as antiviral, antibacterial, and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpyrimidin-5-amine typically involves the reaction of ethylamine with a pyrimidine derivative. One common method is the alkylation of 5-aminopyrimidine with ethyl iodide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of 4-Ethylpyrimidin-5-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 4-Ethylpyrimidin-5-amine depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparación Con Compuestos Similares
4-Methylpyrimidin-5-amine: Similar structure but with a methyl group instead of an ethyl group.
4-Propylpyrimidin-5-amine: Contains a propyl group instead of an ethyl group.
4-Butylpyrimidin-5-amine: Contains a butyl group instead of an ethyl group.
Comparison: 4-Ethylpyrimidin-5-amine is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity compared to its methyl, propyl, and butyl counterparts. The ethyl group can affect the compound’s lipophilicity, steric hindrance, and electronic properties, making it distinct in its interactions and applications.
Propiedades
IUPAC Name |
4-ethylpyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGWWGMPWQUJQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
